6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Physicochemical profiling Ionization state Salt/form selection

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol (CAS 1690864-85-7) is a privileged pyridinyl-pyrimidine scaffold for kinase inhibitor design, featuring a critical 5-fluoro substituent that shifts the predicted pKa to 7.11, enabling dual acid/base salt screening and enhanced physiological solubility. The unencumbered C2 position preserves ATP-pocket hinge-binding, unlike bulkier C2-substituted analogs. Supplied as a pale green crystalline solid at ≥98% purity, it is immediately applicable to FGFR, Aurora kinase, and JAK inhibitor synthesis, and serves as a cold reference standard for ¹⁸F-PET tracer development.

Molecular Formula C9H6FN3O
Molecular Weight 191.16 g/mol
CAS No. 1690864-85-7
Cat. No. B1493677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol
CAS1690864-85-7
Molecular FormulaC9H6FN3O
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C2=CC(=O)NC=N2
InChIInChI=1S/C9H6FN3O/c10-7-1-6(3-11-4-7)8-2-9(14)13-5-12-8/h1-5H,(H,12,13,14)
InChIKeyRMTNKJFLHYBMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol (CAS 1690864-85-7): Procurement-Relevant Identity and Scaffold Classification


6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol (CAS 1690864-85-7) is a fluorinated heterocyclic building block composed of a pyrimidin-4-ol core coupled at the 6-position to a 5-fluoropyridin-3-yl moiety [1]. With a molecular formula of C₉H₆FN₃O and a molecular weight of 191.16 g·mol⁻¹, it belongs to the broader class of pyridinyl-pyrimidine scaffolds that are privileged hinge-binding motifs in kinase inhibitor design . The compound exists as a pale green crystalline solid and is supplied at purities up to 98% for research and early development use . Its IUPAC name is 4-(5-fluoropyridin-3-yl)-1H-pyrimidin-6-one, reflecting the tautomeric equilibrium of the pyrimidin-4-ol system [1].

Why 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol Cannot Be Replaced by Non-Fluorinated or C2-Substituted Pyridinyl-Pyrimidine Analogs


Replacement of 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol with a non-fluorinated analog such as 6-(pyridin-3-yl)pyrimidin-4-ol or a C2-substituted variant such as 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol introduces measurable changes in ionization state, hydrogen-bonding capacity, and steric environment that directly affect downstream synthetic utility and biological target engagement. The 5-fluoro substituent on the pyridine ring shifts the predicted pKa from approximately 12.2 (non-fluorinated) to 7.11, altering the protonation state under physiological and crystallization conditions [1]. Furthermore, the absence of a C2 substituent preserves an unencumbered hinge-binding region, whereas C2-cyclopropyl or C2-methyl analogs introduce steric bulk that can abrogate binding to flat ATP pockets [2]. These physicochemical differences are not compensated by simply adjusting reaction stoichiometry, making direct substitution scientifically unsound without re-optimization.

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol: Comparator-Anchored Quantitative Differentiation Evidence


Predicted pKa Shift Relative to Non-Fluorinated 6-(Pyridin-3-yl)pyrimidin-4-ol

The predicted pKa of 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is 7.11 ± 0.40 [1], whereas the non-fluorinated analog 6-(pyridin-3-yl)pyrimidin-4-ol exhibits a predicted pKa of 12.19 [2]. This ~5.1 log-unit decrease in acidity, attributable to the electron-withdrawing effect of the 5-fluoro substituent, shifts the equilibrium toward the deprotonated pyrimidin-4-olate form at physiological pH (7.4), altering solubility, permeability, and hydrogen-bond acceptor strength.

Physicochemical profiling Ionization state Salt/form selection

Hydrogen-Bond Acceptor Count Versus C2-Substituted Analog

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol possesses 4 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD) [1]. Its C2-cyclopropyl analog, 2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol, shares the same HBA/HBD count (4/1) [2] but introduces a cyclopropyl group that increases molecular weight from 191.16 to 231.23 g·mol⁻¹, raises the predicted boiling point from ~346.5 °C to ~389.8 °C, and adds steric hindrance adjacent to the hinge-binding nitrogen [2]. The smaller target compound therefore offers a less congested pyrimidine N1 position for ATP-pocket engagement while retaining identical hydrogen-bonding pharmacophore features.

Medicinal chemistry Structure-activity relationships Hinge-binding

Fluorine-Enabled Metabolic Stability Relative to Chloro-Positional Isomer

The 5-fluoropyridyl substituent in 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is expected to confer superior oxidative metabolic stability compared to a 5-chloro substituent on the pyridine ring. Although direct head-to-head microsomal stability data for this specific compound pair are not publicly available, the class-level principle is well established: aryl fluorides resist CYP450-mediated oxidative metabolism more effectively than aryl chlorides due to the higher C–F bond dissociation energy (~130 kcal·mol⁻¹ vs. ~95 kcal·mol⁻¹ for C–Cl) [1]. The positional isomer 5-chloro-6-(pyridin-3-yl)pyrimidin-4-ol (CAS 1443292-22-5) , where chlorine resides on the pyrimidine ring rather than the pyridine ring, also lacks a fluorine atom entirely and thus cannot recapitulate this stability advantage. Fluorine substitution is further known to modulate pKa and logP, as reflected in the measured shift from pKa 12.19 (non-fluorinated) to 7.11 (5-fluoro) [2].

Drug metabolism Oxidative stability Pharmacokinetics

Predicted Lipophilicity (logP) Profile Versus Non-Fluorinated Analog

The non-fluorinated 6-(pyridin-3-yl)pyrimidin-4-ol has a reported logP of approximately 1.16 [1]. Introduction of the 5-fluoro substituent in 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol is predicted to modestly increase lipophilicity, consistent with the known effect of aromatic fluorine substitution (ΔlogP typically +0.2 to +0.5 per fluorine) [2]. This incremental increase can enhance membrane permeability without violating Lipinski's rule of five, as the molecular weight remains below 200 g·mol⁻¹ and the HBD count is 1.

Lipophilicity Permeability logP

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Lead Generation Requiring Unsubstituted Hinge-Binding Pyrimidine

6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol provides a pyrimidin-4-ol core with an unencumbered N1 position for ATP-pocket hinge-binding, as documented by the absence of a C2 substituent that distinguishes it from bulkier analogs . Its 5-fluoropyridinyl substituent lowers the pKa to 7.11, favoring the deprotonated form at physiological pH and enhancing solubility for biochemical assay preparation . This scaffold is directly applicable to the synthesis of pyridinyl-pyrimidine kinase inhibitors targeting FGFR, Aurora kinases, and JAK family members, where the pyrimidine N1 acts as a hydrogen-bond acceptor to the hinge region .

Synthesis of Fluorinated Building Blocks for ¹⁸F-PET Tracer Development

The presence of a fluorine atom at the 5-position of the pyridine ring makes 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol a candidate precursor for late-stage ¹⁸F-fluorination or as a cold reference standard in positron emission tomography (PET) tracer development . Unlike the non-fluorinated analog, which lacks the fluorine handle entirely, this compound provides a direct structural match to the intended ¹⁸F-labeled product, enabling accurate co-injection studies and metabolite identification .

Salt and Co-Crystal Screening Enabled by Near-Neutral pKa

The predicted pKa of 7.11 places 6-(5-fluoropyridin-3-yl)pyrimidin-4-ol within a range where both acid and base salt formation are feasible . By contrast, the non-fluorinated analog with pKa 12.19 is largely protonated across the entire pharmaceutically relevant pH range, severely limiting salt screening options . This property facilitates polymorph and co-crystal screens aimed at improving solubility and solid-state stability for preclinical formulation.

Quote Request

Request a Quote for 6-(5-Fluoropyridin-3-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.